molecular formula C14H8Cl2N2O B3036974 (6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone CAS No. 400088-20-2

(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone

Cat. No. B3036974
CAS RN: 400088-20-2
M. Wt: 291.1 g/mol
InChI Key: YFAGRSNFGFOUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone” is a chemical compound with the molecular formula C14H8Cl2N2O and a molecular weight of 291.1 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a 6-chloroimidazo[1,2-a]pyridin-3-yl group and a 4-chlorophenyl group connected by a methanone (carbonyl) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the available resources .

Scientific Research Applications

Anticancer and Antimicrobial Potential

(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone derivatives have been explored for their potential in treating cancer and combating microbial infections. For instance, compounds synthesized by incorporating heterocyclic entities such as oxazole, pyrazoline, and pyridine exhibited significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds demonstrated noteworthy in vitro antibacterial and antifungal activities, indicating their broad-spectrum antimicrobial potential. The molecular docking studies of these compounds provided encouraging results, hinting at their possible utilization in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Molecular Structure and Spectroscopic Analysis

A detailed vibrational study of a similar molecule, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, was conducted to understand its stability and molecular structure. Advanced techniques like Density Functional Theory (DFT) analysis were employed to compare experimental geometrical parameters with theoretical data. This study also involved understanding the charge transfer within the molecule, its molecular electrostatic potential, and the natural bond orbital analysis. The compound was found to have significant antibacterial and antifungal effects, with docking simulations suggesting its potential therapeutic applications (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Coordination Polymers and Structural Adjustments

A particular ligand derived from (6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone was used to construct zero-dimensional (0D) complexes and one-dimensional (1D) zig-zag chain coordination polymers. These constructions were adjusted by varying organic solvents or ligand substituent groups, highlighting the compound's versatility in forming complex structures with potential applications in various fields, including material science and molecular engineering. The photoluminescent or magnetic properties of these structures were also investigated, opening doors to their use in advanced material applications (Yin, Li, Yan, & Yong, 2021).

properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-3-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-10-3-1-9(2-4-10)14(19)12-7-17-13-6-5-11(16)8-18(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGRSNFGFOUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=C3N2C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.